2-fluoro-N,4-dimethylaniline hydrochloride
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Overview
Description
2-fluoro-N,4-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are substituted with a fluorine atom and a methyl group, respectively. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,4-dimethylaniline hydrochloride typically involves the fluorination of N,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,4-dimethylaniline is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the ortho position relative to the nitrogen atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or hydrocarbon derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N,4-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N,4-dimethylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions. The methyl groups can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Similar structure but lacks the methyl groups.
N,4-dimethylaniline: Similar structure but lacks the fluorine atom.
4-fluoro-N-methylaniline: Similar structure but has only one methyl group.
Uniqueness
2-fluoro-N,4-dimethylaniline hydrochloride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the methyl groups increase its lipophilicity and stability. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2-fluoro-N,4-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJMUXZUAMECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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